4-bromo-3,5-bis(difluoromethyl)-1H-pyrazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

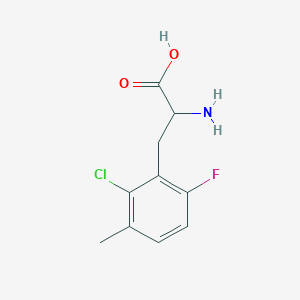

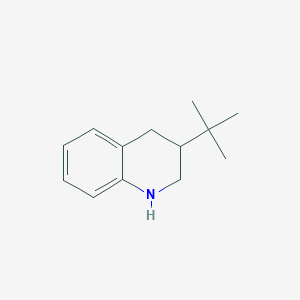

“4-bromo-3,5-bis(difluoromethyl)-1H-pyrazole” is a chemical compound with the molecular formula C5H3BrF4N2 . It is a biochemical used for proteomics research .

Molecular Structure Analysis

The molecular structure of “4-bromo-3,5-bis(difluoromethyl)-1H-pyrazole” consists of a pyrazole ring which is a five-membered ring with two nitrogen atoms. The ring is substituted at the 3rd and 5th positions by difluoromethyl groups and at the 4th position by a bromine atom .Scientific Research Applications

Ligand Synthesis and Photophysical Properties

A study by Stagni et al. (2008) explored the synthesis and characterization of heteroleptic mononuclear cyclometalated iridium(III) complexes with tetrazolate chelate ligands. These complexes demonstrated a wide range of redox and emission properties, attributed to the ancillary ligand's nature. Although not directly involving 4-bromo-3,5-bis(difluoromethyl)-1H-pyrazole, this research highlights the importance of bromo-containing species as synthetically attractive building blocks for constructing polymetallic architectures with potential applications in organic light-emitting devices and biological labeling Stagni et al., 2008.

Pyrazole-Stabilized Metal Complexes

Research by Sharma et al. (2015) on pyrazole-stabilized dinuclear palladium(II) chalcogenolates formed through oxidative addition of bis[2-(4-bromopyrazol-1-yl)ethyl] dichalcogenides to palladium(II) showcased the utility of bromo-substituted pyrazoles in tailoring Pd–S/Se nanoparticles. These findings suggest the potential of 4-bromo-3,5-bis(difluoromethyl)-1H-pyrazole in synthesizing metal complexes with varied applications, including catalysis and material science Sharma et al., 2015.

Antiproliferative Agents

A study by Ananda et al. (2016) focused on synthesizing novel 1-aryl-3,5-bis(het)aryl pyrazole derivatives with significant cytotoxic effects against breast cancer and leukemic cells. These derivatives, including compounds with bromo-substituted pyrazoles, demonstrated the potential of such structures in developing small molecule inhibitors for leukemia and breast cancer treatment Ananda et al., 2016.

Advanced Lithium-Ion Battery Electrolytes

The synthesis and characterization of a methylated pyrazole derivative for high-voltage application in lithium-ion batteries (LIBs) by von Aspern et al. (2020) illustrate the relevance of functionalized pyrazoles in improving LIB cycling performance. This research underscores the importance of pyrazole derivatives in enhancing the electrochemical stability and performance of LIBs von Aspern et al., 2020.

properties

IUPAC Name |

4-bromo-3,5-bis(difluoromethyl)-1H-pyrazole |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3BrF4N2/c6-1-2(4(7)8)11-12-3(1)5(9)10/h4-5H,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIBLQIWIVQWXRB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(NN=C1C(F)F)C(F)F)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3BrF4N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.99 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-bromo-3,5-bis(difluoromethyl)-1H-pyrazole | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-ethoxyphenyl)-2-({1-ethyl-3-methyl-6-[(4-methylphenyl)methyl]-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)acetamide](/img/structure/B2650668.png)

![1-(4-Methoxyphenyl)-3-[(2,3,4,5,6-pentamethylbenzyl)sulfonyl]-1-propanone](/img/structure/B2650674.png)

![N-[1-(2-bromoacetyl)cyclopropyl]-2,2,2-trifluoroacetamide](/img/structure/B2650678.png)

![N-(5,7-dimethylthiazolo[4,5-b]pyridin-2-yl)-3,5-dimethoxybenzamide](/img/structure/B2650681.png)

![1-(4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl)-2-(benzyloxy)ethan-1-one](/img/structure/B2650683.png)

![2-(3,4-dimethylphenyl)-4-(3-fluorobenzyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2650688.png)